N-Acetyl-N-(4-acetyl-2,6-dichlorophenyl)acetamide
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Overview
Description
N-Acetyl-N-(4-acetyl-2,6-dichlorophenyl)acetamide is a chemical compound with the molecular formula C12H11Cl2NO3 and a molecular weight of 288.127 g/mol . This compound is characterized by the presence of acetyl and dichlorophenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetyl-N-(4-acetyl-2,6-dichlorophenyl)acetamide can be synthesized through the reaction of 2,6-dichloroaniline with acetic anhydride . The reaction typically involves heating the reactants under reflux conditions to facilitate the acetylation process. The product is then purified through recrystallization or other suitable purification techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale acetylation processes using similar reactants and conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-N-(4-acetyl-2,6-dichlorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The dichlorophenyl group allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-Acetyl-N-(4-acetyl-2,6-dichlorophenyl)acetamide has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Acetyl-N-(4-acetyl-2,6-dichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The acetyl and dichlorophenyl groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-N-(2,6-dichlorophenyl)acetamide: Similar structure but lacks the additional acetyl group.
N-Acetyl-N-(4-methoxyphenyl)-2,6-dichloro-4-methoxyaniline: Contains methoxy groups instead of acetyl groups.
N-(4-Acetyl-2,6-dibromophenyl)methanesulfonamide: Contains bromine atoms instead of chlorine.
Uniqueness
N-Acetyl-N-(4-acetyl-2,6-dichlorophenyl)acetamide is unique due to the presence of both acetyl and dichlorophenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
88151-12-6 |
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Molecular Formula |
C12H11Cl2NO3 |
Molecular Weight |
288.12 g/mol |
IUPAC Name |
N-acetyl-N-(4-acetyl-2,6-dichlorophenyl)acetamide |
InChI |
InChI=1S/C12H11Cl2NO3/c1-6(16)9-4-10(13)12(11(14)5-9)15(7(2)17)8(3)18/h4-5H,1-3H3 |
InChI Key |
JKJOLRCMZGXJRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)Cl)N(C(=O)C)C(=O)C)Cl |
Origin of Product |
United States |
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